molecular formula C20H25NO2 B12699934 1-(3-(3-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine CAS No. 157846-77-0

1-(3-(3-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine

Cat. No.: B12699934
CAS No.: 157846-77-0
M. Wt: 311.4 g/mol
InChI Key: IHKDELXQMHHLDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(3-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine is a complex organic compound that features a pyrrolidine ring attached to a phenylpropyl group, which is further substituted with a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine typically involves multi-step organic reactions. One common approach is the reaction of 3-(3-methoxyphenoxy)-3-phenylpropylamine with pyrrolidine under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-(3-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-(3-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(3-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenyl)pyrrolidine: A simpler analog with similar structural features.

    Pyrrolopyrazine derivatives: Compounds with a pyrrolidine ring fused to a pyrazine ring, exhibiting diverse biological activities.

Uniqueness

1-(3-(3-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxyphenoxy group and a phenylpropyl chain attached to a pyrrolidine ring sets it apart from other similar compounds.

Properties

CAS No.

157846-77-0

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

1-[3-(3-methoxyphenoxy)-3-phenylpropyl]pyrrolidine

InChI

InChI=1S/C20H25NO2/c1-22-18-10-7-11-19(16-18)23-20(17-8-3-2-4-9-17)12-15-21-13-5-6-14-21/h2-4,7-11,16,20H,5-6,12-15H2,1H3

InChI Key

IHKDELXQMHHLDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC(CCN2CCCC2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.